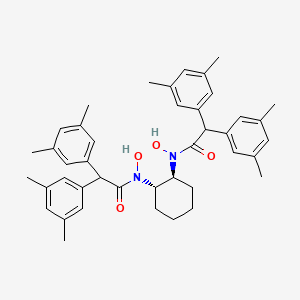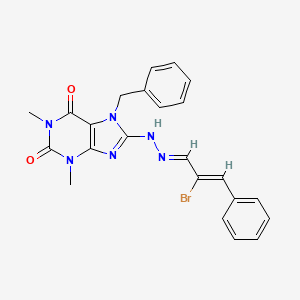![molecular formula C28H30N4O6S2 B12053845 {2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE is a complex organic compound with the molecular formula C28H30N4O6S2. It is known for its unique structure, which includes two morpholine sulfonyl groups attached to a fluorene backbone, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE typically involves multiple steps, starting with the preparation of the fluorene backbone. The morpholine sulfonyl groups are then introduced through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful attachment of these groups.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The morpholine sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE exerts its effects is not well-documented. its interactions with molecular targets likely involve the morpholine sulfonyl groups and the fluorene backbone, which can participate in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
- 2-(2,7-BIS(1-PIPERIDINYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
- 2,7-BIS((2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-ONE OXIME
Propiedades
Fórmula molecular |
C28H30N4O6S2 |
|---|---|
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
2-[2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C28H30N4O6S2/c1-17-13-31(14-18(2)37-17)39(33,34)22-5-7-24-25-8-6-23(40(35,36)32-15-19(3)38-20(4)16-32)10-27(25)28(26(24)9-22)21(11-29)12-30/h5-10,17-20H,13-16H2,1-4H3 |
Clave InChI |
RJTGGYOXILNZEP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)


![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)


![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)
![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)

![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)

